3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile
Overview
Description
3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile typically involves the following steps:
Bromination of Indole: The indole nucleus is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of 2,3-Dioxoindole: The brominated indole undergoes oxidation to form the 2,3-dioxoindole structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling with Benzonitrile: The final step involves the coupling of the 2,3-dioxoindole with benzonitrile. This can be done using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indole or benzonitrile moieties.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
7-bromoindole: A simpler brominated indole derivative.
2,3-dioxoindole: The core structure of the compound without the benzonitrile group.
Uniqueness
3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile is unique due to the combination of the brominated indole and benzonitrile moieties. This unique structure imparts specific chemical and biological properties that are not present in simpler indole derivatives. The presence of the bromine atom and the dioxoindole structure can enhance the compound’s reactivity and potential biological activities.
Properties
IUPAC Name |
3-[(7-bromo-2,3-dioxoindol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-13-6-2-5-12-14(13)19(16(21)15(12)20)9-11-4-1-3-10(7-11)8-18/h1-7H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAYPKUTCIQWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C3=C(C=CC=C3Br)C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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